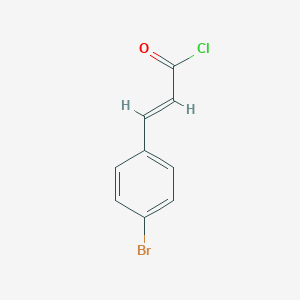

(2E)-3-(4-Bromophenyl)acryloyl chloride

概要

説明

“(2E)-3-(4-Bromophenyl)acryloyl chloride” is a chemical compound with the molecular formula C9H6BrClO and a molecular weight of 245.5 . It is used in various chemical reactions and is supplied by several manufacturers globally .

Physical And Chemical Properties Analysis

“(2E)-3-(4-Bromophenyl)acryloyl chloride” is a liquid at room temperature with a boiling point of 180-185° C at 10 mmHg and a density of 1.573 g/mL at 25° C .科学的研究の応用

Aggregation-Induced Emission (AIE) Characteristics

One application involves the synthesis of poly(acrylate) with tetraphenylethene pendants exhibiting AIE characteristics. These polymers are used for the effective detection of nitro compounds, indicating potential applications in sensing nitroaromatic explosives (Zhou et al., 2014).

Synthesis and Characterization of Novel Copolymers

Another study focuses on the synthesis of novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate. The research explores their synthesis, characterization, monomer reactivity ratios, and thermal properties, demonstrating the versatility of (2E)-3-(4-Bromophenyl)acryloyl chloride in creating materials with varied thermal and mechanical properties (Soykan et al., 2008).

Functionalized Polymers for Optically Active Applications

The compound has also been used in the preparation and characterization of new optically active poly(N-acryloyl chloride) functionalized with (S)-phenylalanine and pendant pyrene. These materials are investigated for their fluorescence properties, indicating applications in sensing and imaging (Buruianǎ et al., 2007).

Antibacterial Surface Engineering

In surface engineering, (2E)-3-(4-Bromophenyl)acryloyl chloride has been utilized to create surfaces that kill bacteria on contact. This is achieved by modifying glass slides with poly(4-vinyl-N-alkylpyridinium bromide), demonstrating potential applications in healthcare and sterile environments (Tiller et al., 2001).

Continuous-Flow Synthesis for Industry

A study on the continuous-flow synthesis of acryloyl chloride presents a more efficient and sustainable method for producing this compound, highlighting its importance in the acrylate and polymer industry (Movsisyan et al., 2016).

特性

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLABICHHIYWLQM-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264174 | |

| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-Bromophenyl)acryloyl chloride | |

CAS RN |

13565-09-8 | |

| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)